N-Allyl-3-oxobutanamide

Wet-strength adhesive Copolymer dispersion Tile adhesive

N-Allyl-3-oxobutanamide (CAS 41153-95-1; IUPAC: 3-oxo-N-prop-2-enylbutanamide; molecular formula C₇H₁₁NO₂; MW 141.17 g/mol) is an N-allyl-substituted β-ketoamide belonging to the 3-oxobutanamide (acetoacetamide) family. The compound is synthesized via nucleophilic addition of allylamine to diketene, a well-established route for preparing N-substituted acetoacetamides.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
CAS No. 41153-95-1
Cat. No. B8533697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Allyl-3-oxobutanamide
CAS41153-95-1
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)NCC=C
InChIInChI=1S/C7H11NO2/c1-3-4-8-7(10)5-6(2)9/h3H,1,4-5H2,2H3,(H,8,10)
InChIKeyGSZJKHTZJCSFBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Allyl-3-oxobutanamide (CAS 41153-95-1): A Dual-Reactive β-Ketoamide Building Block for Heterocyclic Synthesis and Functional Polymer Formulations


N-Allyl-3-oxobutanamide (CAS 41153-95-1; IUPAC: 3-oxo-N-prop-2-enylbutanamide; molecular formula C₇H₁₁NO₂; MW 141.17 g/mol) is an N-allyl-substituted β-ketoamide belonging to the 3-oxobutanamide (acetoacetamide) family [1]. The compound is synthesized via nucleophilic addition of allylamine to diketene, a well-established route for preparing N-substituted acetoacetamides [2]. Its structure incorporates two functionally distinct reactive centers: a β-ketoamide moiety capable of keto-enol tautomerism and participating in condensation/cyclocondensation reactions, and a terminal allyl (N-propenyl) group that enables cycloaddition, intramolecular cyclization, and free-radical copolymerization chemistry [3]. This dual-reactivity profile distinguishes it from both saturated N-alkyl analogs (e.g., N-methyl- or N-propyl-3-oxobutanamide) that lack the allyl unsaturation, and from N-aryl analogs (e.g., acetoacetanilide) whose aromatic substituent directs heterocyclic product outcomes along different pathways.

Why Generic Substitution Fails for N-Allyl-3-oxobutanamide: Structural Determinants That Preclude Simple Analog Interchange


N-Allyl-3-oxobutanamide cannot be straightforwardly replaced by either its saturated N-alkyl congeners (e.g., N-methyl, N-propyl) or its N-aryl counterparts (e.g., acetoacetanilide) without fundamentally altering reaction outcomes and application performance. The terminal allyl double bond serves as a critical structural determinant: it enables acid-catalyzed intramolecular oxazoline cyclization that is structurally impossible for saturated N-alkyl-3-oxobutanamides [1], and it provides copolymerizable vinyl functionality for incorporation into polymer backbones—an attribute absent in non-allylic analogs [2]. Furthermore, the electronic nature of the N-substituent (alkyl vs. aryl) governs the regiochemical course of heterocyclization: N-alkyl-3-oxobutanamides yield 2-pyridone scaffolds upon cyclization, whereas N-aryl derivatives produce 4-pyridones, making the two classes non-interchangeable for scaffold-oriented synthesis [3]. The quantitative evidence below establishes the magnitude and practical significance of these differentiation dimensions.

Quantitative Differentiation Evidence for N-Allyl-3-oxobutanamide: Comparator-Based Performance and Reactivity Data


Wet Adhesion Retention in Styrene-Acrylic Copolymer Adhesives: N-Allylacetoacetamide-Containing Formulation vs. N-Allylacetoacetamide-Free Control

In a direct comparative experiment within US Patent 4,923,921, a styrene-acrylic copolymer adhesive formulated with 2.9 wt% N-allylacetoacetamide as a comonomer retained substantial adhesion after 7-day water immersion, whereas the otherwise identical formulation omitting N-allylacetoacetamide exhibited complete loss of adhesive strength under the same conditions [1]. The comparison was performed on stoneware tiles bonded to concrete test pieces; dry adhesion was equivalent between the two formulations (>10 kg/cm²), isolating the differential effect to wet performance.

Wet-strength adhesive Copolymer dispersion Tile adhesive Water resistance

Acid-Catalyzed Intramolecular Oxazoline Cyclization: N-Allyl Derivative Reactivity vs. Saturated N-Alkyl-3-oxobutanamides

N-Allylacetoacetamide (designated compound III) undergoes acid-catalyzed intramolecular cyclization upon heating in concentrated H₂SO₄ to afford 2-acetonyl-5-methyl-2-oxazoline (IVb), as reported by Kato et al. (1969) [1]. This transformation exploits the nucleophilic attack of the β-keto oxygen on the proton-activated allyl double bond, forming a 5-membered oxazoline ring. The reaction is structurally precluded in saturated N-alkyl-3-oxobutanamides (e.g., N-methyl-, N-ethyl-, or N-propyl-3-oxobutanamide), which lack the requisite carbon–carbon unsaturation for this cyclization mode.

Oxazoline synthesis Intramolecular cyclization Heterocyclic chemistry Allyl reactivity

Regiochemical Outcome of Heterocyclization: N-Alkyl-3-oxobutanamides Yield 2-Pyridones Whereas N-Aryl Analogs Yield 4-Pyridones

A fundamental regiochemical divergence has been documented for acetoacetamide cyclization: N-alkyl-substituted acetoacetamides (including the N-allyl analog) produce 2-pyridone derivatives, while N-aryl (anilide) acetoacetamides produce 4-pyridone derivatives under analogous cyclization conditions [1]. This outcome is attributed to the differing electronic and steric influences of alkyl vs. aryl N-substituents on the reactive conformation of the β-ketoamide intermediate. The self-condensation of N-alkyl-3-oxobutanamides to 1-alkyl-5-(alkylaminocarbonyl)-4,6-dimethyl-2-pyridones proceeds in high yields in the presence of p-toluenesulfonic acid at 100–110 °C without solvent .

2-Pyridone synthesis Regioselectivity Heterocyclic scaffold N-Substituent effect

Multicomponent Reaction (MCR) Versatility: N-Alkyl-3-oxobutanamides as OH-Acid Traps in One-Pot Furamide and Pyrrolocarboxamide Syntheses

N-Alkyl-3-oxobutanamides, prepared in situ from primary amines and diketene, function as effective OH-acid traps in triphenylphosphine-mediated three-component reactions with dibenzoylacetylene, yielding functionalized furamide derivatives [1]. The same N-alkyl-3-oxobutanamide intermediates have been extended to four-component reactions with isoquinoline to produce pyrrolo[2,1-a]isoquinoline-1-carboxamide derivatives [2]. In these MCR protocols, the N-allyl variant participates through its β-ketoamide OH-acid functionality while retaining the allyl group for potential downstream diversification—a capability not shared by saturated N-alkyl or N-aryl analogs that lack this orthogonal reactive handle.

Multicomponent reaction One-pot synthesis Furamide Diversity-oriented synthesis

Spectroscopic Identity Verification: SpectraBase Reference Data for CAS 41153-95-1 Enabling Definitive Compound Authentication

The SpectraBase spectral database (John Wiley & Sons) maintains reference spectroscopic data for N-allyl-3-oxobutanamide under CAS Registry Number 41153-95-1, listing systematic names including 1-(allylamino)butane-1,3-dione, 3-oxo-N-prop-2-enylbutanamide, and N-allyl-3-oxo-butanamide [1]. The InChI Key (GSZJKHTZJCSFBQ-UHFFFAOYSA-N) and canonical SMILES (CC(=O)CC(=O)NCC=C) are unambiguously assigned, enabling purchasers to verify compound identity against supplied material independent of vendor nomenclature variations.

Quality control Spectroscopic characterization Identity verification Procurement specification

Prioritized Application Scenarios for N-Allyl-3-oxobutanamide Based on Quantitative Differentiation Evidence


Water-Resistant Adhesive and Coating Formulations Requiring Copolymerizable Wet-Strength Monomers

Based on the direct comparative data from US Patent 4,923,921, N-allyl-3-oxobutanamide is specifically indicated as a comonomer (0.5–5 wt%) in styrene-acrylic copolymer dispersions for wet-strength adhesive applications, particularly tile adhesives and water-resistant coatings [1]. The evidence shows that formulations omitting this comonomer lose all wet adhesion (0 kg/cm² after 7-day water immersion), whereas formulations incorporating 2.9 wt% N-allylacetoacetamide retain 6.0–6.3 kg/cm². Procurement should prioritize this compound over non-allylic acetoacetamide derivatives (e.g., N-methylacetoacetamide) when the end-use requires humidity or water-immersion durability.

Synthesis of 5-Methyl-2-oxazoline Derivatives via Direct Acid-Catalyzed Intramolecular Cyclization

For synthetic programs targeting 2-acetonyl-5-methyl-2-oxazoline scaffolds—valuable intermediates in asymmetric ligand synthesis and pharmacologically active oxazoline-containing molecules—N-allyl-3-oxobutanamide provides a one-step acid-catalyzed cyclization route (conc. H₂SO₄, heat) [2]. This contrasts with saturated N-alkyl-3-oxobutanamides (e.g., N-methyl, N-propyl), which cannot undergo this transformation, and with N-(β-hydroxyalkyl) analogs, which require a multistep sequence (SOCl₂ activation followed by base-mediated cyclization) to access the corresponding oxazoline. Investigators should select the N-allyl derivative when synthetic efficiency and step-count minimization are priorities.

Diversity-Oriented Synthesis of 2-Pyridone-Focused Compound Libraries with Orthogonal Post-Functionalization Handles

The evidence establishes that N-alkyl-3-oxobutanamides selectively yield 2-pyridone scaffolds upon cyclocondensation or self-condensation, whereas N-aryl analogs produce 4-pyridones [3]. Within the N-alkyl subfamily, the N-allyl variant is distinct in that its pendant allyl group survives MCR conditions (as demonstrated in the furamide and pyrrolocarboxamide syntheses [4]) and remains available for subsequent diversification via cross-metathesis, hydroformylation, or thiol-ene chemistry. This orthogonal reactivity makes N-allyl-3-oxobutanamide the preferred substrate when the synthetic strategy requires scaffold construction followed by late-stage functionalization.

Quality-Assured Procurement for Research Requiring Definitively Authenticated β-Ketoamide Starting Materials

The SpectraBase reference entry for CAS 41153-95-1 provides authenticated InChI Key (GSZJKHTZJCSFBQ-UHFFFAOYSA-N), canonical SMILES, and systematic nomenclature that enable independent identity verification of supplied material [5]. This is particularly relevant for procurement workflows where confusion with allyl acetoacetate (CAS 1118-84-9)—a constitutionally isomeric ester with different reactivity and physical state—could lead to experimental failure. Laboratories should reference these spectroscopic identifiers in procurement specifications to ensure receipt of the amide rather than the ester congener.

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